molecular formula C13H19NO2 B2871952 Ethyl 3-amino-5-phenylpentanoate CAS No. 134420-70-5

Ethyl 3-amino-5-phenylpentanoate

Cat. No.: B2871952
CAS No.: 134420-70-5
M. Wt: 221.3
InChI Key: XOTDONLNWOOEMI-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-phenylpentanoate is an organic compound with the molecular formula C13H19NO2. It is a derivative of pentanoic acid, featuring an amino group and a phenyl group attached to the pentane chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

Ethyl 3-amino-5-phenylpentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-5-phenylpentanoate can be synthesized through various methods. One common approach involves the reaction of ethyl 3-oxo-5-phenylpentanoate with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and verify the product’s identity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-phenylpentanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines and esters.

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-phenylpentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the phenyl group can engage in hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 3-amino-5-phenylpentanoate can be compared with other similar compounds, such as:

    Ethyl 3-amino-4-phenylbutanoate: Similar structure but with a shorter carbon chain.

    Ethyl 3-amino-6-phenylhexanoate: Similar structure but with a longer carbon chain.

    3-Amino-5-phenylpentanoic acid: Lacks the ester group, making it more polar.

Uniqueness

This compound is unique due to its balanced hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.

Properties

IUPAC Name

ethyl 3-amino-5-phenylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-16-13(15)10-12(14)9-8-11-6-4-3-5-7-11/h3-7,12H,2,8-10,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTDONLNWOOEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CCC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134420-70-5
Record name ethyl 3-amino-5-phenylpentanoate
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